molecular formula C10H15NS B3287170 3-(4-Methylsulfanylphenyl)propan-1-amine CAS No. 83987-53-5

3-(4-Methylsulfanylphenyl)propan-1-amine

Cat. No. B3287170
CAS RN: 83987-53-5
M. Wt: 181.3 g/mol
InChI Key: KZVIAMZAFLNPIN-UHFFFAOYSA-N
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Description

3-(4-Methylsulfanylphenyl)propan-1-amine, also known as 4-Methylthioamphetamine (4-MTA), is a synthetic compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1990s and gained popularity as a recreational drug due to its stimulant and hallucinogenic effects. However, due to its potential for serious adverse effects, 4-MTA is now a controlled substance in many countries.

Mechanism Of Action

Like other amphetamines, 4-MTA acts as a central nervous system stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. The exact mechanism of action of 4-MTA is not fully understood, but it is believed to primarily affect serotonin receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MTA are similar to those of other amphetamines. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. It also has potential neurotoxic effects, particularly on serotonin neurons. Long-term use of 4-MTA has been associated with severe adverse effects such as liver and kidney damage, seizures, and even death.

Advantages And Limitations For Lab Experiments

One advantage of 4-MTA for lab experiments is its selectivity for serotonin receptors. This can make it a useful tool for investigating the role of serotonin in the brain. However, its potential for adverse effects and its status as a controlled substance in many countries can make it difficult to use in research.

Future Directions

There are several potential future directions for research on 4-MTA. One area of interest is its potential as a tool for investigating the role of serotonin in psychiatric disorders such as depression and anxiety. Additionally, there is interest in developing safer and more selective compounds that target serotonin receptors for therapeutic use. Finally, there is ongoing research into the long-term effects of amphetamine use on the brain and body, which may shed light on the potential risks associated with 4-MTA.

Scientific Research Applications

Despite its history as a recreational drug, 4-MTA has potential applications in scientific research. It has been studied for its effects on serotonin receptors and its potential as a tool for investigating the role of serotonin in the brain. Additionally, 4-MTA has been used in studies of drug metabolism and toxicology.

properties

IUPAC Name

3-(4-methylsulfanylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVIAMZAFLNPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302853
Record name 4-(Methylthio)benzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)benzenepropanamine

CAS RN

83987-53-5
Record name 4-(Methylthio)benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83987-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)benzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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